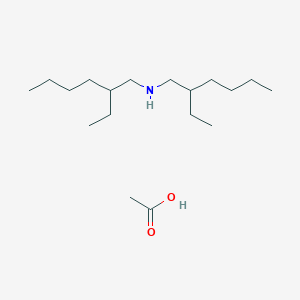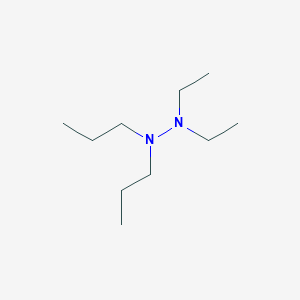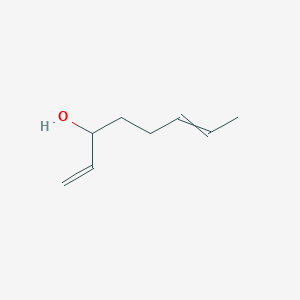
Octa-1,6-dien-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Linalool can be synthesized through various methods, including the hydration of myrcene and the isomerization of geraniol . The hydration of myrcene involves the addition of water to the myrcene molecule under acidic conditions, resulting in the formation of linalool. The isomerization of geraniol, on the other hand, involves the rearrangement of the geraniol molecule to form linalool under the influence of heat and catalysts .
Industrial Production Methods
Industrial production of linalool typically involves the extraction of essential oils from plants such as Ocimum canum (basil) and other aromatic plants . The extraction methods include steam distillation, solvent extraction, and supercritical fluid extraction . Steam distillation is the most common method, where steam is passed through the plant material to vaporize the volatile compounds, which are then condensed and collected .
Chemical Reactions Analysis
Types of Reactions
Linalool undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: Linalool can be oxidized to form linalool oxide, which is used in the fragrance industry.
Reduction: Reduction of linalool can lead to the formation of tetrahydrolinalool, which has applications in perfumery.
Substitution: Linalool can undergo substitution reactions to form esters such as linalyl acetate, which is used in flavorings and fragrances.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.
Major Products
Linalool oxide: Formed through oxidation.
Tetrahydrolinalool: Formed through reduction.
Linalyl acetate: Formed through esterification.
Scientific Research Applications
Linalool has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Widely used in the production of fragrances, flavors, and household products.
Mechanism of Action
Linalool exerts its effects through various molecular targets and pathways. It is known to interact with the central nervous system, where it modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) . This interaction is believed to contribute to its anxiolytic and sedative effects . Additionally, linalool has been shown to inhibit the growth of microorganisms by disrupting their cell membranes .
Comparison with Similar Compounds
Linalool is similar to other monoterpenoids such as geraniol and nerol . it is unique in its widespread use in the fragrance and flavor industries due to its pleasant floral scent .
Similar Compounds
Geraniol: Another monoterpenoid with a rose-like scent.
Nerol: Similar to geraniol but with a more citrus-like aroma.
Linalool’s unique combination of antimicrobial properties and pleasant aroma makes it a valuable compound in various applications .
Properties
CAS No. |
51361-43-4 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
octa-1,6-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h3-5,8-9H,2,6-7H2,1H3 |
InChI Key |
OSLCPZYIPCXBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


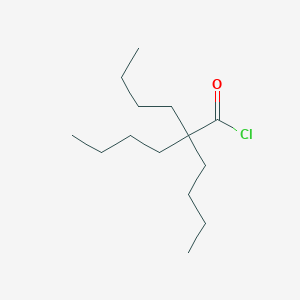
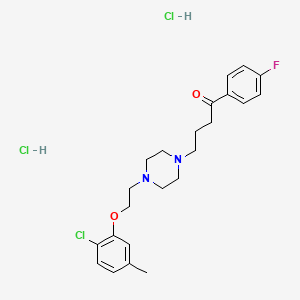

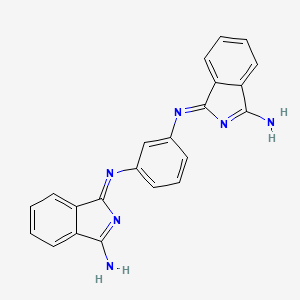
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
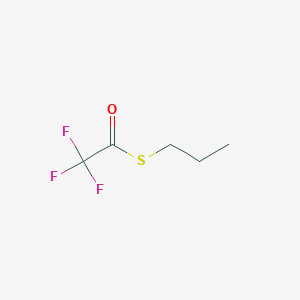
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)


